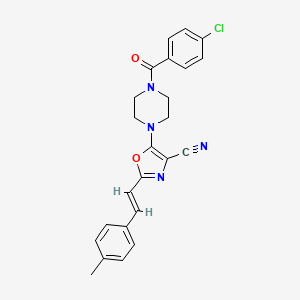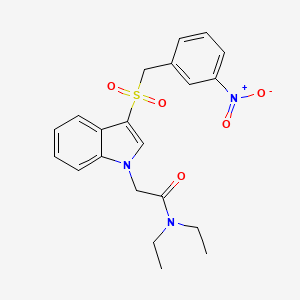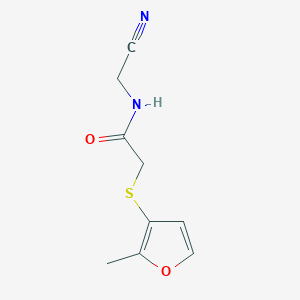![molecular formula C8H13N3 B2920633 3-(Azidomethyl)bicyclo[4.1.0]heptane CAS No. 1936270-17-5](/img/structure/B2920633.png)
3-(Azidomethyl)bicyclo[4.1.0]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(Azidomethyl)bicyclo[4.1.0]heptane” is a derivative of “bicyclo[4.1.0]heptane”, also known as “Norcarane”. Norcarane is a colorless liquid and an organic compound . The molecular formula of Norcarane is C7H12 .
Molecular Structure Analysis
The molecular structure of Norcarane is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI for Norcarane isInChI=1S/C7H12/c1-2-4-7-5-6 (7)3-1/h6-7H,1-5H2 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
3-(Azidomethyl)bicyclo[4.1.0]heptane and its derivatives are involved in various synthesis processes. For instance, a study by Kriis et al. (2010) detailed a multicomponent cascade reaction leading to the formation of a strained 3-azabicyclo[3.2.0]heptane derivative. This process is noted for its high diastereoselectivity, yielding azabicycloheptanes which are crucial pharmacophores (Kadri Kriis et al., 2010).
Advanced Building Blocks in Drug Discovery
3-Azabicyclo[3.2.0]heptanes, closely related to 3-(Azidomethyl)bicyclo[4.1.0]heptane, have been synthesized as advanced building blocks for drug discovery. Denisenko et al. (2017) developed a rapid two-step synthesis of substituted 3-azabicyclo[3.2.0]heptanes using common chemicals like benzaldehyde, allylamine, and cinnamic acid via intramolecular [2+2]-photochemical cyclization (A. Denisenko et al., 2017).
Bicyclic Amino Acid Derivatives Synthesis
In the context of asymmetric synthesis, Waldmann and Braun (1991) reported the synthesis of derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates. This synthesis involved Aza-Diels-Alder reactions, highlighting the potential of bicyclic compounds in the synthesis of complex organic molecules (H. Waldmann & M. Braun, 1991).
Catalytic Desymmetrization
In a more recent study, Ray and Mukherjee (2022) discussed the catalytic desymmetrization of meso-cyclopropane fused cyclohexene-1,4-diones. This process is significant for synthesizing bioactive compounds with a bicyclo[4.1.0]heptane framework, demonstrating the versatility of these bicyclic structures in organic synthesis (Sayan Ray & S. Mukherjee, 2022).
Wirkmechanismus
Target of Action
The primary targets of 3-(Azidomethyl)bicyclo[41Similar compounds, such as bicyclo[311]heptanes, have been proposed to mimic the fragment of meta-substituted benzenes in biologically active compounds . These compounds have been shown to improve metabolic stability and lipophilicity compared to the parent arene-containing drug .
Mode of Action
The exact mode of action of 3-(Azidomethyl)bicyclo[41It’s known that similar structures can undergo a variety of transformations, including thermal reactions, nucleophilic addition, and rhodium-catalyzed reactions, that can proceed both with and without opening of the cyclopropyl ring .
Biochemical Pathways
The specific biochemical pathways affected by 3-(Azidomethyl)bicyclo[41It’s known that similar compounds can undergo a variety of transformations, which could potentially affect various biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(Azidomethyl)bicyclo[41It’s known that similar compounds, such as bicyclo[311]heptanes, have been shown to improve metabolic stability compared to the parent arene-containing drug .
Result of Action
The molecular and cellular effects of 3-(Azidomethyl)bicyclo[41Similar compounds have been shown to improve the performance of drug candidates, suggesting potential therapeutic effects .
Eigenschaften
IUPAC Name |
3-(azidomethyl)bicyclo[4.1.0]heptane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c9-11-10-5-6-1-2-7-4-8(7)3-6/h6-8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALPGCKMZOYFRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC2CC1CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azidomethyl)bicyclo[4.1.0]heptane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2920553.png)
![3-(2-methoxy-5-methylphenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2920557.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)pyrrolidine-1-sulfonamide](/img/structure/B2920560.png)
![Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2920562.png)







![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2920573.png)